trans-2-Undecenal-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Undecenal-d5: is a deuterated form of trans-2-Undecenal, where five hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Undecenal-d5 involves the deuteration of trans-2-Undecenal. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is carried out in reactors designed to withstand high pressures and temperatures, ensuring a high yield of the deuterated product .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-Undecenal-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated compounds or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-Undecenal-d5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotope label helps in tracing the metabolic fate of the compound in biological systems .
Medicine: In medical research, this compound is used to study drug metabolism and pharmacokinetics. Its deuterated form provides insights into the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique chemical properties make it valuable in formulating products with specific sensory attributes .
Wirkmechanismus
The mechanism of action of trans-2-Undecenal-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can induce apoptosis (programmed cell death) and inhibit blood vessel formation. These effects are mediated through its interaction with cellular proteins and enzymes, leading to the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
trans-2-Undecenal: The non-deuterated form of trans-2-Undecenal-d5.
cis-2-Undecenal: An isomer of trans-2-Undecenal with a different spatial arrangement of atoms.
4-Vinylphenol: A related compound found in medicinal herbs and wine, known for its biological activities
Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various research applications, distinguishing it from its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C11H20O |
---|---|
Molekulargewicht |
173.31 g/mol |
IUPAC-Name |
(E)-10,10,11,11,11-pentadeuterioundec-2-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+/i1D3,2D2 |
InChI-Schlüssel |
PANBRUWVURLWGY-YPBHDXFASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCC/C=C/C=O |
Kanonische SMILES |
CCCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.